tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate
Description
This compound is a tert-butyl-protected indole-piperidine hybrid with a complex stereochemical and functional group arrangement. Its structure includes:
- A (2S,4R)-4-hydroxypiperidine moiety linked via a methylene group to the indole nitrogen, introducing hydrogen-bonding capacity.
- A 4-(methoxycarbonyl)phenyl substituent on the piperidine ring, enhancing steric bulk and electronic effects.
Synthesized via reductive amination (NaBH(OAc)₃ in DCE) between tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate and methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate, it achieves an 80% yield after purification . Its molecular weight is approximately 494.6 g/mol (calculated from C₂₈H₃₄N₂O₆), with a topological polar surface area (TPSA) of ~95 Ų, indicating moderate polarity.
Properties
Molecular Formula |
C29H36N2O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C29H36N2O6/c1-18-15-25(35-5)23(22-12-14-31(26(18)22)28(34)37-29(2,3)4)17-30-13-11-21(32)16-24(30)19-7-9-20(10-8-19)27(33)36-6/h7-10,12,14-15,21,24,32H,11,13,16-17H2,1-6H3/t21-,24+/m1/s1 |
InChI Key |
SJEIDODQXABCRR-QPPBQGQZSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CN3CC[C@H](C[C@H]3C4=CC=C(C=C4)C(=O)OC)O)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CN3CCC(CC3C4=CC=C(C=C4)C(=O)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the indole moiety, and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities, enzyme inhibition, and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions, leveraging its unique chemical properties to achieve desired therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, materials, and other products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences in structure, synthesis, and properties between the target compound and analogues:
Key Structural and Functional Insights:
Piperidine Substituents: The 4-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to 4-ethoxy () or trifluoromethoxy () analogues. This may influence solubility and target binding.
Indole/Pyrrole Core :
- The 5-methoxy-7-methylindole in the target compound increases steric bulk and lipophilicity compared to simpler pyrrole derivatives (). This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Efficiency :
- Reductive amination (NaBH(OAc)₃) achieves 80% yield for both the target and its ethoxy analogue, suggesting robustness for indole-piperidine hybrids . Lower yields in iodinated pyrroles (73%, ) highlight challenges with halogenation steps.
Biological Implications: The methoxycarbonylphenyl group in the target compound may act as a metabolic liability (ester hydrolysis), whereas trifluoromethoxy () or pyrimidine () substituents offer greater stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
